Z-Leu-Leu-Glu-AMC
CAS No.:
VCID: VC21539306
Molecular Formula: C35H44N4O9
Molecular Weight: 664.7 g/mol
Purity: >95%
* For research use only. Not for human or veterinary use.

Description |
Z-Leu-Leu-Glu-AMC is a synthetic tripeptide compound with the sequence L-leucyl-L-leucyl-L-glutamyl, modified with a benzyloxycarbonyl (Cbz) group at the N-terminal and a 7-amino-4-methylcoumarin (AMC) group at the C-terminal. This compound is widely used as a fluorogenic substrate in biochemical assays to measure proteolytic activities, particularly those of the proteasome, which is crucial for protein degradation in cells . Applications in ResearchZ-Leu-Leu-Glu-AMC is utilized in various research areas due to its specificity as a substrate for proteolytic enzymes. Protease Activity AssaysIt serves as a substrate for measuring the caspase-like activity of the proteasome, which is essential for studying protein degradation pathways . The activity can be quantified by monitoring the release of the fluorescent molecule AMC, which excites at 360-380 nm and emits at 440-460 nm . Drug DevelopmentIn pharmaceutical research, Z-Leu-Leu-Glu-AMC is used to screen potential drug candidates targeting proteolytic enzymes. This is particularly relevant for developing therapies against diseases like cancer and neurodegenerative disorders . Biochemical ResearchThe compound aids in studying protein interactions and post-translational modifications, providing insights into cellular mechanisms and signaling pathways . Diagnostic ApplicationsZ-Leu-Leu-Glu-AMC can be used in diagnostic kits to detect protease-related diseases, facilitating early diagnosis and monitoring of conditions . Research on Protein FoldingIt is instrumental in studies investigating protein folding and misfolding, which are critical in understanding diseases such as Alzheimer's and Parkinson's . Proteasome ActivityStudies using Z-Leu-Leu-Glu-AMC have shown that proteasome activity is crucial for maintaining protein homeostasis in cells. Impaired proteasomal function is linked to various diseases, including neurodegenerative disorders . Drug Resistance MechanismsResearch on proteasome inhibitors has highlighted the role of Z-Leu-Leu-Glu-AMC in understanding resistance mechanisms to these drugs, which are used in cancer treatment . Cellular ProcessesThe compound helps in elucidating cellular processes such as cell adhesion disassembly during epithelial-to-mesenchymal transition (EMT) and the Notch signaling pathway . |
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Product Name | Z-Leu-Leu-Glu-AMC |
Molecular Formula | C35H44N4O9 |
Molecular Weight | 664.7 g/mol |
IUPAC Name | (4S)-4-[[(2S)-4-methyl-2-[[(2S)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]pentanoyl]amino]-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
Standard InChI | InChI=1S/C35H44N4O9/c1-20(2)15-27(38-34(45)28(16-21(3)4)39-35(46)47-19-23-9-7-6-8-10-23)33(44)37-26(13-14-30(40)41)32(43)36-24-11-12-25-22(5)17-31(42)48-29(25)18-24/h6-12,17-18,20-21,26-28H,13-16,19H2,1-5H3,(H,36,43)(H,37,44)(H,38,45)(H,39,46)(H,40,41)/t26-,27-,28-/m0/s1 |
Standard InChIKey | FOYHOBVZPWIGJM-KCHLEUMXSA-N |
Isomeric SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC3=CC=CC=C3 |
SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES | CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3 |
Appearance | Solid lyophilized powder |
Boiling Point | 967.8±65.0 °C at 760 mmHg |
Melting Point | N/A |
Purity | >95% |
Sequence | Z-Leu-Leu-Glu-AMC |
Solubility | Soluble in DMSO |
Source | Synthetic |
Storage | -20°C |
Synonyms | Proteasome Substrate III, Fluorogenic |
PubChem Compound | 25108642 |
Last Modified | Aug 15 2023 |
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